Ethylidenecyclopentane
Overview
Description
Ethylidenecyclopentane is an organic compound with the molecular formula C₇H₁₂. It is a derivative of cyclopentane, where an ethylidene group is attached to the cyclopentane ring. This compound is known for its unique structure, which includes a five-membered ring and a double bond, making it an interesting subject for various chemical studies.
Mechanism of Action
Target of Action
This compound is a type of cyclopentane, which is a class of compounds known to have various biological activities . .
Mode of Action
The mode of action of Ethylidenecyclopentane is not well-documented. As a cyclopentane derivative, it may share some of the properties of this class of compounds. For instance, some cyclopentane derivatives are known to have antioxidant action . .
Biochemical Pathways
Some cyclopentane derivatives are known to act as antioxidants, suggesting they may affect pathways related to oxidative stress . .
Result of Action
As a cyclopentane derivative, it may share some of the properties of this class of compounds, such as antioxidant activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylidenecyclopentane can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ethylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically include:
Solvent: Diethyl ether or tetrahydrofuran
Temperature: Room temperature to reflux
Catalyst: Acidic catalyst for dehydration (e.g., sulfuric acid)
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of cyclopentadiene in the presence of ethylene. The process involves:
Catalyst: Palladium or nickel-based catalysts
Pressure: High pressure (50-100 atm)
Temperature: Elevated temperatures (100-200°C)
Chemical Reactions Analysis
Types of Reactions: Ethylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form cyclopentanone and other oxygenated products.
Reduction: Hydrogenation can convert it to ethylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium or nickel catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Cyclopentanone, ethylcyclopentanol.
Reduction: Ethylcyclopentane.
Substitution: Halogenated derivatives like ethylidenecyclopentyl chloride.
Scientific Research Applications
Ethylidenecyclopentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Ethylidenecyclopentane can be compared with other similar compounds such as:
Cyclopentene: Lacks the ethylidene group, making it less reactive in certain reactions.
Ethylcyclopentane: Saturated analog, lacks the double bond, making it less reactive towards addition reactions.
Cyclopentadiene: Contains two double bonds, making it more reactive and useful in Diels-Alder reactions.
Uniqueness: this compound’s unique structure, with both a five-membered ring and a double bond, provides it with distinct reactivity and versatility in chemical reactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
ethylidenecyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKRKBGTZDZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175739 | |
Record name | Ethylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-37-4 | |
Record name | Ethylidenecyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylidenecyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylidenecyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylidenecyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethylidenecyclopentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA7QS3LFY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the unexpected rearrangement observed in the Wittig reaction of cyclopentanone with ethylidenetriphenylphosphorane?
A: Instead of the expected ethylidenecyclopentane, this reaction yielded ethylidenecyclohexane. [] The study confirmed the structures of the intermediates and final product through X-ray crystallography, revealing a ring expansion during the reaction. [] This finding highlights the importance of understanding potential rearrangement pathways in organic synthesis.
Q2: What is known about the physicochemical properties of this compound?
A: One study investigated the heat of vaporization and gaseous heat of formation of this compound along with other cyclic alkenes. [] The study concluded that, in both 5- and 6-membered rings, the internal double bond is thermodynamically favored over the exocyclic double bond by approximately 0.5 kcal/mol. []
Q3: Has this compound been utilized in the total synthesis of natural products?
A: Yes, a novel (Z)-ethylidenecyclopentane annulation method, employing specifically designed organostannane reagents, enabled the total synthesis of (±)-oplopanone, (±)-8-epi-oplopanone, and (±)-anhydrooplopanone. [, , , , ] This methodology highlights the utility of this compound as a building block in complex molecule synthesis.
Q4: Are there alternative reagents or methods for achieving similar (Z)-ethylidenecyclopentane annulations?
A: While the organostannane-based methodology proved effective, researchers have also explored alternative approaches. One study reported the use of a Grignard reagent, generated from the transmetallation of ethyl (Z)-3-trimethylstannyl-3-pentenoate, in a copper(I)-catalyzed conjugate addition to enones, leading to the formation of (Z)-ethylidenecyclopentane structures. [] This alternative approach provides additional synthetic flexibility for constructing these ring systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.